1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE
Description
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a 3,3-dimethylbutanone moiety. Its complex structure allows it to participate in diverse chemical reactions, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-18(2,3)13-17(21)19-8-10-20(11-9-19)26(22,23)14-6-7-15(24-4)16(12-14)25-5/h6-7,12H,8-11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDLBWSQBFIXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the 3,4-dimethoxyphenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3,3-dimethylbutanone moiety: This can be accomplished through a nucleophilic substitution reaction, where the piperazine derivative reacts with 3,3-dimethylbutanone under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the butanone moiety is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted piperazine and butanone derivatives.
Scientific Research Applications
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the piperazine ring and the butanone moiety may interact with cellular receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
- 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-BUTANONE
- 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-1-BUTANONE
- 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-2-BUTANONE
Comparison: 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
